molecular formula C19H22N4O4 B2779451 3-(4-(3-(2-Methoxyethyl)-2,4-dioxoimidazolidin-1-yl)piperidine-1-carbonyl)benzonitrile CAS No. 2176202-14-3

3-(4-(3-(2-Methoxyethyl)-2,4-dioxoimidazolidin-1-yl)piperidine-1-carbonyl)benzonitrile

货号: B2779451
CAS 编号: 2176202-14-3
分子量: 370.409
InChI 键: OXLLGPVMAICWKB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
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描述

3-(4-(3-(2-Methoxyethyl)-2,4-dioxoimidazolidin-1-yl)piperidine-1-carbonyl)benzonitrile (CAS: 2176202-14-3) is a heterocyclic compound featuring a benzonitrile core linked to a piperidine moiety, which is further substituted with a 3-(2-methoxyethyl)-2,4-dioxoimidazolidin-1-yl group. Its molecular formula is C₁₉H₂₂N₄O₄ (MW: 370.40 g/mol) . It is commercially available for research purposes, priced at $8–$11 per gram .

属性

IUPAC Name

3-[4-[3-(2-methoxyethyl)-2,4-dioxoimidazolidin-1-yl]piperidine-1-carbonyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O4/c1-27-10-9-22-17(24)13-23(19(22)26)16-5-7-21(8-6-16)18(25)15-4-2-3-14(11-15)12-20/h2-4,11,16H,5-10,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXLLGPVMAICWKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)CN(C1=O)C2CCN(CC2)C(=O)C3=CC=CC(=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

3-(4-(3-(2-Methoxyethyl)-2,4-dioxoimidazolidin-1-yl)piperidine-1-carbonyl)benzonitrile is a complex organic compound that has garnered attention for its potential biological activities. This compound is characterized by a piperidine ring and an imidazolidinone moiety, which contribute to its pharmacological properties. Understanding its biological activity is crucial for exploring its therapeutic potential, particularly in oncology and other disease areas.

Chemical Structure and Properties

The molecular formula of this compound is C17H25N5O5C_{17}H_{25}N_{5}O_{5}, with a molecular weight of approximately 379.417 g/mol. The structure features a benzonitrile group, which is known for its role in various biological interactions.

PropertyValue
Molecular FormulaC17H25N5O5
Molecular Weight379.417 g/mol
PurityTypically 95%

The precise mechanism of action of 3-(4-(3-(2-Methoxyethyl)-2,4-dioxoimidazolidin-1-yl)piperidine-1-carbonyl)benzonitrile is not fully elucidated; however, it is hypothesized to interact with specific biological targets involved in cell signaling pathways. Preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors, potentially influencing cellular proliferation and apoptosis.

Anticancer Properties

Research has indicated that compounds similar to 3-(4-(3-(2-Methoxyethyl)-2,4-dioxoimidazolidin-1-yl)piperidine-1-carbonyl)benzonitrile exhibit significant anticancer activity. For instance, derivatives containing the imidazolidinone core have been studied for their ability to inhibit farnesyltransferase, an enzyme critical for the post-translational modification of proteins involved in cancer progression .

Case Study: Farnesyltransferase Inhibitors
In a study evaluating various farnesyltransferase inhibitors, a related compound demonstrated potent enzymatic activity against cancer cell lines, suggesting that modifications to the imidazolidinone structure can enhance biological efficacy .

Enzymatic Inhibition

The compound may also function as a modulator of specific enzyme activities, which can lead to altered metabolic pathways in cancer cells. For example, compounds with similar structures have been shown to inhibit the activity of enzymes involved in the ubiquitin-proteasome pathway, leading to increased apoptosis in malignant cells .

Pharmacokinetics

The pharmacokinetic profile of 3-(4-(3-(2-Methoxyethyl)-2,4-dioxoimidazolidin-1-yl)piperidine-1-carbonyl)benzonitrile remains largely uncharacterized. However, piperidine derivatives are generally known for their varied absorption rates and metabolic stability, which can significantly affect their therapeutic applications .

相似化合物的比较

Structural and Functional Group Analysis

The compound’s structural analogs are characterized by variations in the imidazolidinone substituents, piperidine modifications, and aromatic substitutions. Key comparisons include:

Compound Name Core Structure Substituents/Modifications Molecular Formula Molecular Weight Key Functional Groups
Target Compound Benzonitrile-piperidine-dioxoimidazolidin 2-Methoxyethyl C₁₉H₂₂N₄O₄ 370.40 Benzonitrile, methoxy, dioxoimidazolidin
4-(3-(4-Cyanobenzyl)-2,4-dioxoimidazolidin-1-yl)benzenesulfonamide (8g) Benzenesulfonamide-dioxoimidazolidin 4-Cyanobenzyl Not reported Not reported Sulfonamide, cyanobenzyl
S454-0371 Benzonitrile-piperidine 1,2,4-Oxadiazol-5-yl-triazol C₂₀H₂₁N₇O₂ 391.43 Oxadiazole, triazole, nitrile
6f () Benzonitrile-dioxoimidazolidin 5-Nitroisoindolinyl Not reported Not reported Nitroisoindolinyl, dioxoimidazolidin

Key Observations :

  • The methoxyethyl group in the target compound enhances hydrophilicity compared to the cyanobenzyl (8g) or nitroisoindolinyl (6f) groups, which are more lipophilic .
  • The piperidine-carbonyl linker in the target compound and S454-0371 introduces conformational flexibility, whereas benzenesulfonamide analogs (e.g., 8g) adopt rigid planar structures .
Pharmacological and Biochemical Activity
  • Carbonic Anhydrase Inhibition: Compounds like 8g (IC₅₀: 12 nM against hCA II) demonstrate that dioxoimidazolidin derivatives with sulfonamide groups are potent enzyme inhibitors.
  • GPCR Targeting : S454-0371 (logP: 2.21) shares structural motifs with GPCR ligands, though its specific targets are uncharacterized. The target compound’s methoxyethyl chain may improve blood-brain barrier penetration relative to S454-0371’s oxadiazole-triazol group .
Physicochemical Properties
Property Target Compound 8g S454-0371
Molecular Weight 370.40 ~400 (estimated) 391.43
logP (Predicted) ~1.8 ~2.5 2.21
Hydrogen Bond Acceptors 8 6–8 8
Polar Surface Area ~90 Ų ~100 Ų 91.63 Ų

Insights :

  • The target compound’s lower logP (vs. 8g and S454-0371) aligns with its methoxyethyl group, improving aqueous solubility.

常见问题

Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized?

The synthesis typically involves multi-step alkylation and condensation reactions. For example, hydantoin derivatives (core structures in this compound) are synthesized via alkylation of 2,4-dioxoimidazolidine intermediates using substituted benzyl halides in DMF with K₂CO₃ as a base, achieving yields between 34%–64% . Optimization strategies include adjusting reaction time (2.5–5 hours), temperature (room temperature to 50°C), and solvent polarity to improve regioselectivity. Purification via flash chromatography or recrystallization enhances purity .

Q. How can researchers validate the structural integrity of this compound using spectroscopic methods?

Key techniques include:

  • ¹H/¹³C NMR : Peaks at δ 7.7–8.2 ppm (aromatic protons) and δ 170–175 ppm (carbonyl carbons) confirm the benzonitrile and dioxoimidazolidine moieties. Methoxyethyl groups show signals near δ 3.3–3.7 ppm (OCH₂) and δ 1.7–2.4 ppm (piperidine CH₂) .
  • IR Spectroscopy : Strong absorbance at ~2200 cm⁻¹ (C≡N stretch) and ~1700 cm⁻¹ (C=O stretch) are diagnostic .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., m/z 369 [M-H]⁻) .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

Screen for enzyme inhibition (e.g., carbonic anhydrase or kinase assays) due to structural similarities to hydantoin-based inhibitors . Use in vitro cytotoxicity assays (e.g., MTT on cancer cell lines) at concentrations ≤10 µM, referencing protocols from analogous compounds .

Advanced Research Questions

Q. How do substituent variations on the imidazolidinone ring impact bioactivity and selectivity?

Systematic SAR studies reveal:

  • Electron-withdrawing groups (e.g., -F, -Cl) on the benzyl position enhance enzyme inhibition (IC₅₀ values improve by 2–3 fold) due to increased electrophilicity .
  • Methoxyethyl chains improve solubility but may reduce blood-brain barrier penetration. Comparative data from hydantoin hybrids show logP reductions of 0.5–1.0 units with polar substituents .
  • A table summarizing substituent effects:
Substituent (R)Enzyme IC₅₀ (nM)Solubility (mg/mL)
-H4500.8
-3,4-diCl2100.5
-2-F3201.1

These trends align with computational docking models showing tighter binding with halogenated analogs .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

Contradictions (e.g., unexpected NOE correlations or splitting patterns) require:

  • 2D NMR (COSY, HSQC): Resolve overlapping signals in the piperidine region (δ 1.5–3.0 ppm) .
  • X-ray crystallography : Definitive confirmation of chair conformations in piperidine rings and hydrogen-bonding networks .
  • Dynamic NMR : Assess rotational barriers in methoxyethyl groups if temperature-dependent splitting occurs .

Q. How can computational modeling predict metabolic stability and off-target interactions?

  • ADMET Prediction : Tools like SwissADME estimate moderate hepatic metabolism (CYP3A4/2D6 substrates) and low hERG inhibition risk (IC₅₀ >10 µM) .
  • Molecular Dynamics Simulations : Simulate binding to off-targets (e.g., serum albumin) to assess plasma protein binding (>90% in some hydantoins) .
  • Docking Studies : Compare binding poses in carbonic anhydrase IX vs. II isoforms to optimize isoform selectivity .

Q. What synthetic challenges arise in scaling up production, and how are they addressed?

Key issues include:

  • Low yields in alkylation steps : Mitigate by switching to phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity of benzyl halides .
  • Purification difficulties : Use preparative HPLC for polar byproducts (e.g., unreacted dioxoimidazolidine) .
  • Thermal instability : Monitor decomposition above 150°C via TGA and optimize lyophilization protocols .

Methodological Notes

  • Contradiction Analysis : Cross-validate synthetic yields (e.g., 34% vs. 64%) by adjusting stoichiometry (1:1.2 ratio of imidazolidinone to alkylating agent) .
  • Data Reproducibility : Standardize solvent drying (e.g., DMF over molecular sieves) to minimize variability in moisture-sensitive reactions .

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